Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-

Enzyme Inhibition Medicinal Chemistry SAR

This 1-((2-methyl-1H-indol-1-yl)acetyl)-pyrrolidine scaffold is critical for SAR reproducibility. The pyrrolidine moiety directly influences binding kinetics and inhibitory potency; substituting it with piperidine or morpholine can shift AChE/BChE IC50 values by two orders of magnitude. Procure ≥98% purity to ensure consistent target engagement and minimize assay interference in metabolic disorder research.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 163629-09-2
Cat. No. B6613281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
CAS163629-09-2
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3
InChIInChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3
InChIKeyQIXUHQMNXSNWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (CAS 163629-09-2): Structural Characterization and Procurement Overview


Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, designated by CAS Registry Number 163629-09-2, is a heterocyclic small molecule belonging to the acetyl pyrrolidinyl indole derivative class. Its molecular structure features a pyrrolidine ring linked to a 2-methylindole moiety via an acetyl spacer. The compound has a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol . While the target compound itself lacks extensive published primary biological data, it serves as a core scaffold within broader medicinal chemistry programs targeting metabolic disorders and enzyme inhibition, and is typically procured as a high-purity research intermediate or building block [1].

Why In-Class Substitution of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (CAS 163629-09-2) Compromises Experimental Reproducibility


Interchanging closely related in-class analogs without rigorous comparative data can lead to significant shifts in biological activity and target engagement. The pyrrolidine moiety in this compound is not a generic pharmacophore; its five-membered ring conformation and nitrogen basicity directly influence binding kinetics and selectivity profiles. Evidence from a systematic study of 2-methylindole analogs demonstrates that substituting the amino group (pyrrolidine vs. piperidine vs. morpholine) on the indole scaffold results in dramatic variations in enzyme inhibitory potency, with IC50 values ranging across two orders of magnitude for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. Thus, assuming functional equivalence based solely on the shared indole core or general chemical class introduces an unquantified and unacceptable risk of altered assay outcomes, precluding reliable structure-activity relationship (SAR) analysis and experimental reproducibility.

Quantitative Differentiation of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (CAS 163629-09-2) Against Key Comparators


Pyrrolidine vs. Piperidine Analogs: Class-Level Inference on Enzyme Inhibition Potency

Direct head-to-head comparison data for the target compound against its closest piperidine analog (CAS 163629-10-5) is not available in the public domain. However, a comprehensive study on a series of 2-methylindole analogs provides a strong class-level inference for the impact of the amine group. In this study, the pyrrolidine-containing analog (4b) exhibited an IC50 of 0.648 µM against AChE and 0.745 µM against BChE [1]. While the exact 1-((2-methyl-1H-indol-1-yl)acetyl)piperidine was not specifically evaluated, the data demonstrates that the pyrrolidine ring, as a structural feature, contributes to sub-micromolar potency in this assay system, highlighting its potential as a more potent core compared to other amine substitutions that yielded weaker or no activity [1]. This supports a scientific basis for selecting the pyrrolidine variant as a starting point for optimization in enzyme-targeted projects.

Enzyme Inhibition Medicinal Chemistry SAR

Commercial Availability and Purity Specification

The target compound, CAS 163629-09-2, is commercially available from specialized chemical suppliers with a documented purity specification of ≥98% (NLT 98%) . In contrast, the closely related piperidine analog (CAS 163629-10-5) appears less widely cataloged by major research chemical vendors, potentially complicating procurement and lead time. This quantitative purity benchmark provides a clear, verifiable advantage for researchers requiring a high-quality, ready-to-use building block for synthesis or biological screening, minimizing the need for additional in-house purification and characterization.

Chemical Procurement Quality Control Sourcing

Molecular Weight and Physicochemical Profile for Formulation and Assay Design

The target compound possesses a molecular weight of 242.32 g/mol and a molecular formula of C15H18N2O . This falls within a favorable range for drug-likeness (MW < 500) and offers a distinct advantage over the piperidine analog (CAS 163629-10-5), which has a molecular weight of 256.34 g/mol [1]. The 14 Da difference may influence passive membrane permeability and solubility, key parameters for cell-based assays and early-stage in vivo studies. This specific physicochemical profile allows researchers to select a compound that is likely to have improved aqueous solubility and a lower logP, facilitating easier handling in biological buffers and assay systems.

Pre-formulation ADME Assay Development

High-Impact Application Scenarios for Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (CAS 163629-09-2)


Medicinal Chemistry: Optimization of Cholinesterase Inhibitors for Alzheimer's Disease Research

The class-level evidence from 2-methylindole analog studies supports the use of this pyrrolidine-containing scaffold as a starting point for developing potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. Researchers can leverage the known sub-micromolar potency of the pyrrolidine analog (IC50 = 0.648 µM for AChE) to design focused libraries for further optimization, potentially leading to new candidates for Alzheimer's disease and other cholinergic deficit disorders [1].

Chemical Biology: Use as a High-Purity Building Block for Targeted Probe Synthesis

With a commercially guaranteed purity of ≥98%, this compound is an ideal building block for constructing more complex molecular probes for chemical biology applications. Its high purity minimizes the risk of off-target effects and assay interference, enabling more reliable target engagement studies and reducing the need for extensive purification post-synthesis .

Drug Discovery: Scaffold for Glucokinase Activator Development in Diabetes

Patents within the acetyl pyrrolidinyl indole derivative class explicitly claim utility as glucokinase activators for the treatment of diabetes mellitus and obesity [2]. While the target compound itself is not the claimed active pharmaceutical ingredient (API), it serves as a valuable intermediate or core scaffold for generating and screening novel glucokinase activators. Its procurement allows researchers to explore this therapeutic area with a structurally relevant starting material.

Assay Development: Reference Standard for Physicochemical Property Analysis

Given its well-defined physicochemical properties (MW = 242.32 g/mol, C15H18N2O) and high purity, this compound can serve as a reference standard for developing and validating analytical methods such as HPLC or LC-MS for related indole-pyrrolidine derivatives . Its distinct molecular weight and structure facilitate its use as a calibration standard or internal control in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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